molecular formula C10H15N3OS B11947648 1-Cyclohexyl-3-thiazol-2-yl-urea CAS No. 83413-52-9

1-Cyclohexyl-3-thiazol-2-yl-urea

Cat. No.: B11947648
CAS No.: 83413-52-9
M. Wt: 225.31 g/mol
InChI Key: QJIPEUZRZQIFSN-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-thiazol-2-yl-urea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .

Preparation Methods

The synthesis of 1-Cyclohexyl-3-thiazol-2-yl-urea typically involves the reaction of cyclohexyl isocyanate with thiazole derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-Cyclohexyl-3-thiazol-2-yl-urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-3-thiazol-2-yl-urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential use in the development of new drugs for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-thiazol-2-yl-urea involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-Cyclohexyl-3-thiazol-2-yl-urea can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Properties

CAS No.

83413-52-9

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

1-cyclohexyl-3-(1,3-thiazol-2-yl)urea

InChI

InChI=1S/C10H15N3OS/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13,14)

InChI Key

QJIPEUZRZQIFSN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC=CS2

Origin of Product

United States

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